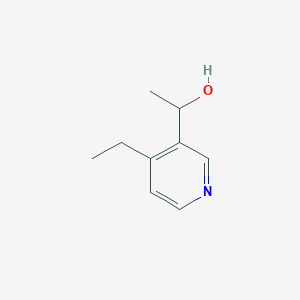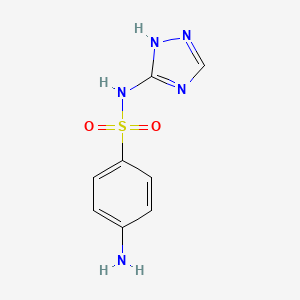![molecular formula C40H52ClN2Pd- B13112462 Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its role as a catalyst in various organic reactions, particularly in the Suzuki cross-coupling of aryl halides and aryl boronic acids . The compound’s unique structure, which includes a palladium center coordinated to a chloro ligand, a 1-t-butylindenyl group, and a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand, contributes to its catalytic properties.
Vorbereitungsmethoden
The synthesis of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) typically involves the reaction of palladium precursors with the appropriate ligands. One common method involves the reaction of palladium chloride with 1-t-butylindenyl and 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is primarily used as a catalyst in various organic reactions. The most notable reaction it catalyzes is the Suzuki cross-coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol. The major product of this reaction is a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
This palladium complex has found extensive use in scientific research due to its catalytic properties. In chemistry, it is used to facilitate various cross-coupling reactions, which are essential for the synthesis of complex organic molecules . In biology and medicine, the compound’s catalytic activity is leveraged to develop new drugs and therapeutic agents. Additionally, its role in industrial applications includes the production of fine chemicals and materials, where efficient and selective catalysis is crucial .
Wirkmechanismus
The catalytic activity of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is attributed to the palladium center, which undergoes oxidative addition and reductive elimination cycles during the reaction . The chloro ligand and the 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand stabilize the palladium center and facilitate the formation of reactive intermediates. These intermediates then participate in the catalytic cycle, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) can be compared to other palladium complexes used in catalysis, such as allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) . While these compounds share similar ligands and catalytic properties, Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is unique due to the presence of the 1-t-butylindenyl group, which can influence its reactivity and selectivity in catalytic reactions.
Eigenschaften
Molekularformel |
C40H52ClN2Pd- |
|---|---|
Molekulargewicht |
702.7 g/mol |
IUPAC-Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/C27H37N2.C13H15.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-21H,1-8H3;4-8,12H,1-3H3;1H;/q2*-1;;+2/p-1 |
InChI-Schlüssel |
NIWJLEATKKVIDN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)



![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)


![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
